5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, methanesulfonyl, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(3-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
- 5-{[(3-Bromophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
Uniqueness
5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C24H21FN4O4S |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-19-9-3-2-4-10-19)29(16-20-11-6-12-33-20)15-17-7-5-8-18(25)13-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
WWBJNYNTBPCWTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC(=CC=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
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